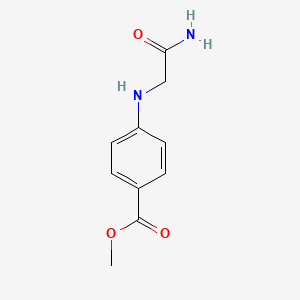

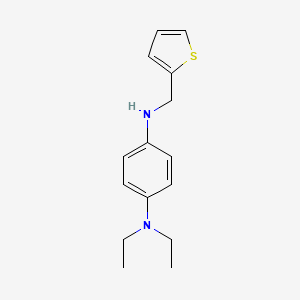

![molecular formula C14H12O3 B2665688 (E)-3-[5-(hydroxymethyl)furan-2-yl]-1-phenylprop-2-en-1-one CAS No. 132391-04-9](/img/structure/B2665688.png)

(E)-3-[5-(hydroxymethyl)furan-2-yl]-1-phenylprop-2-en-1-one

カタログ番号 B2665688

CAS番号:

132391-04-9

分子量: 228.247

InChIキー: PAGMPWNTQNKMDO-CMDGGOBGSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(E)-3-[5-(hydroxymethyl)furan-2-yl]-1-phenylprop-2-en-1-one” is a compound that can be derived from 5-hydroxymethylfurfural (HMF), a biomass-derived compound . HMF and its derivatives are important for sustainable chemical and transport fuel production .

Synthesis Analysis

The synthesis of this compound involves the oxidation of HMF . An FAD-dependent enzyme has been identified that can oxidize HMF and related compounds . This enzyme can produce FDCA from HMF with high yield at ambient temperature and pressure . Another method involves the use of metal oxide-supported Ru catalysts for the oxidation of HMF to FDCA in the absence of a base under aqueous conditions .Chemical Reactions Analysis

The oxidation of HMF to FDCA involves multiple oxidation reactions . The FAD-dependent enzyme acts on alcohol groups only and depends on the hydration of aldehydes for the oxidation reaction required to form FDCA . The Ru catalysts also facilitate the oxidation of HMF to FDCA .科学的研究の応用

Photophysical Properties

- Solvent Polarity Effects : The absorption and fluorescence characteristics of derivatives of (E)-3-[5-(hydroxymethyl)furan-2-yl]-1-phenylprop-2-en-1-one display significant solvatochromic effects. These shifts from non-polar to polar solvents due to intramolecular charge transfer interactions suggest a large difference in dipole moment between electronically ground and excited states, indicating greater stabilization in the singlet excited state (Kumari et al., 2017).

Antimicrobial Evaluation

- Antimicrobial Activity : Compounds synthesized from this compound have shown promising antimicrobial activities. This includes derivatives like 4-chlorophenyl furfuran derivatives bearing pyrazole moieties, which exhibit significant activity against various bacterial strains (Mathew et al., 2020).

Antioxidant Agents

- Antioxidant Potential : A series of derivatives of this compound have been studied for their antioxidant properties. Compounds with potential in vitro antioxidant activity against DPPH have been identified, demonstrating the relevance of these compounds in oxidative stress research (Prabakaran et al., 2021).

Biomass Transformation

- Biomass-Derived Applications : Derivatives of this compound have been explored in biomass transformation, especially in the context of producing biobased polymers and chemicals. This includes enzymatic polymerization with diacid ethyl esters for creating novel furan polyesters (Jiang et al., 2014) and catalytic conversion of furanic compounds with hydrogen for creating valuable derivatives (Nakagawa et al., 2013).

作用機序

特性

IUPAC Name |

(E)-3-[5-(hydroxymethyl)furan-2-yl]-1-phenylprop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-10-13-7-6-12(17-13)8-9-14(16)11-4-2-1-3-5-11/h1-9,15H,10H2/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAGMPWNTQNKMDO-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

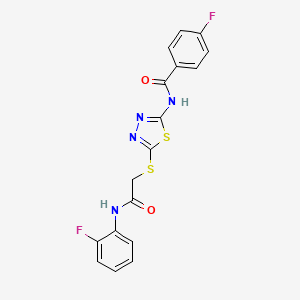

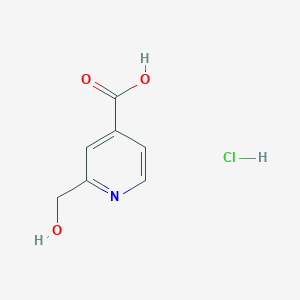

![Dimethyl[2-(prop-2-yn-1-yloxy)ethyl]amine](/img/structure/B2665605.png)

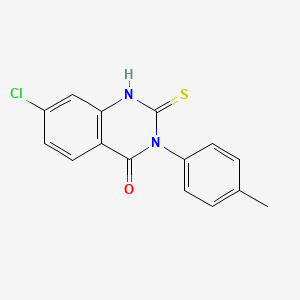

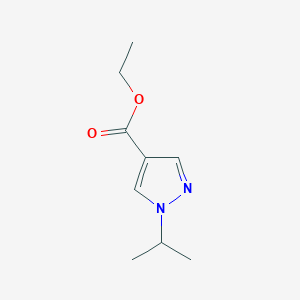

![8-(3,4-dimethylphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2665609.png)

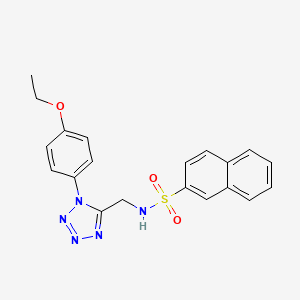

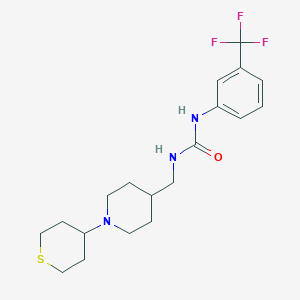

![2-methoxy-N-[2-(1-prop-2-enylbenzimidazol-2-yl)ethyl]benzamide](/img/structure/B2665610.png)

![1-{3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid](/img/structure/B2665618.png)

![1-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2665620.png)

![1-[4-(4-Methylphenyl)sulfanyl-1,1-dioxo-2,5-dihydrothiophen-3-yl]ethanone](/img/structure/B2665621.png)